3-Methylpyridine-2-carbaldehyde

Beschreibung

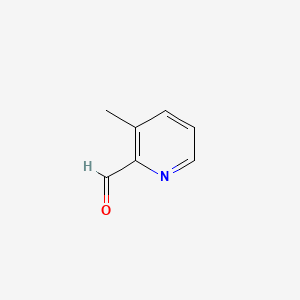

3-Methylpyridine-2-carbaldehyde (IUPAC name: this compound; CAS No. 4760-34-3) is a heterocyclic aldehyde with a methyl substituent at the 3-position of the pyridine ring and an aldehyde group at the 2-position. Its molecular formula is C₇H₇NO (molecular weight: 121.14 g/mol), and it is structurally represented by the SMILES notation CC1=C(N=CC=C1)C=O .

The compound is synthesized via oxidation of hydroxymethylpyridine precursors using manganese(IV) oxide in 1,2-dichloroethane, achieving yields of ~80% . It is also a key intermediate in forming derivatives such as thiosemicarbazones, which are synthesized by condensation with 4-methyl-3-thiosemicarbazide in ethanol, yielding crystalline products at ~92% efficiency .

This compound is slightly soluble in water but dissolves readily in organic solvents like ethanol, DCM, and DMSO . It serves as a critical precursor in pharmaceuticals, agrochemicals, and multicomponent assembly systems due to its reactive aldehyde group and steric properties .

Eigenschaften

IUPAC Name |

3-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-3-2-4-8-7(6)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYVLWWFVYNMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363545 | |

| Record name | 3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55589-47-4 | |

| Record name | 3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Oxidation of 3-Methylpyridine

One common synthetic route to 3-Methylpyridine-2-carbaldehyde is the selective oxidation of 3-methylpyridine (3-picoline). This method typically employs oxygen as the oxidizing agent in the presence of a metal catalyst and an acidic solvent such as acetic acid.

-

- Solvent: Acetic acid (approximately 10% solution)

- Catalyst: N-hydroxyphthalimide or palladium/carbon catalysts

- Oxidant: Oxygen gas under atmospheric or slightly elevated pressure

- Temperature: Around 100°C

- Reaction time: 2 to 5 hours

- Pressure: Atmospheric or slightly above (e.g., 1 atm oxygen pressure)

Procedure Example:

Dissolve 3-methylpyridine in acetic acid, add catalyst and nitric acid, then seal in an autoclave. Replace air with oxygen and heat to 100°C for 2 hours. After cooling, remove acetic acid under reduced pressure, extract with ethyl acetate and water, and isolate the aldehyde product.Yield:

Approximately 70% yield of this compound has been reported under these conditions.

Synthesis via 2-Chloromethylpyridine Intermediate

Another approach involves the preparation of 2-chloromethyl derivatives of pyridine, which can be further converted to the aldehyde.

- Stepwise Process:

- Chloromethylation of 2-picoline (2-methylpyridine):

- React 2-picoline with trichloromethane (chloroform) or 1,2-ethylene dichloride in the presence of benzamide as a catalyst.

- Conditions: Reflux at 40-90°C for 2-3 hours.

- The reaction converts 2-picoline to 2-chloromethylpyridine with yields of 90-95%.

- Conversion to this compound:

- The chloromethyl intermediate is then subjected to oxidation or hydrolysis under alkaline conditions (e.g., sodium carbonate or sodium hydroxide solutions).

- Catalysts such as 2,2,6,6-tetramethylpiperidine-N-oxide may be used.

- Reaction times range from 30 minutes to several hours at mild temperatures (10-25°C incubation).

- The aldehyde is isolated after extraction and purification steps.

- Chloromethylation of 2-picoline (2-methylpyridine):

Industrial Continuous Flow Oxidation

In industrial settings, the oxidation of 3-methylpyridine to this compound is often performed in continuous flow reactors to enhance efficiency and control.

-

- Precise control of temperature, pressure, and reactant feed rates.

- Improved mixing and heat transfer.

- Higher space-time yields and selectivity.

- Easier scale-up and reproducibility.

-

- Reactor volume: 100 L or larger

- Temperature: 260-300°C (for related pyridine syntheses)

- Pressure: 30-130 bar

- Retention time: 10-30 minutes

- Catalyst solution containing ammonia and acetic acid may be used for related pyridine syntheses, but for aldehyde formation, metal catalysts and oxygen are preferred.

| Method | Key Reagents & Catalysts | Conditions (Temp, Pressure) | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of 3-methylpyridine | 3-methylpyridine, O2, N-hydroxyphthalimide, nitric acid, acetic acid | 100°C, 1 atm O2, 2 h | ~70 | Selective oxidation, mild conditions |

| Chloromethylation + oxidation | 2-picoline, trichloromethane, benzamide, Na2CO3, 2,2,6,6-tetramethylpiperidine-N-oxide | 40-90°C reflux (chloromethylation), 10-25°C (oxidation) | 90-95 (chloromethylation step) | Multi-step, high yield intermediate formation |

| Continuous flow oxidation (industrial) | 3-methylpyridine, O2, metal catalyst, acetic acid | 260-300°C, 30-130 bar, 10-30 min retention | Variable, optimized for scale | High efficiency, scalable, advanced control |

- The oxidation method using oxygen and metal catalysts in acetic acid is well-documented for producing this compound with good selectivity and moderate to high yields.

- The chloromethylation route provides a high-yield intermediate (2-chloromethylpyridine) that can be converted to the aldehyde, offering an alternative when direct oxidation is less feasible.

- Industrial processes favor continuous flow reactors for better control and productivity, although these are more commonly applied to related pyridine derivatives synthesis rather than direct aldehyde formation.

- Catalyst choice and reaction parameters critically influence yield and purity, with metal catalysts such as palladium on carbon and organocatalysts like N-hydroxyphthalimide being effective oxidants.

- Side reactions and by-products are minimized by controlling temperature, pressure, and reactant ratios, as well as by employing efficient mixing and separation techniques.

The preparation of this compound is primarily achieved through selective oxidation of 3-methylpyridine under catalytic conditions or via chloromethylation of 2-picoline followed by oxidation. Industrial methods leverage continuous flow reactors for enhanced efficiency. The choice of method depends on scale, available equipment, and desired purity. The oxidation method in acetic acid with oxygen and catalysts remains the most straightforward and widely used approach, offering a balance of yield, selectivity, and operational simplicity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: 3-Methylpyridine-2-carboxylic acid.

Reduction: 3-Methylpyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the reagent used

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 3-Methylpyridine-2-carbaldehyde serves as an intermediate for producing various organic compounds. It is particularly valuable in:

- Synthesis of Heterocyclic Compounds : It acts as a precursor for synthesizing diverse heterocycles that are essential in pharmaceuticals and agrochemicals.

- Building Block for Pharmaceuticals : The compound is utilized in developing biologically active molecules with potential therapeutic applications.

Biology

In biological research, this compound functions as a probe for studying enzyme-catalyzed reactions involving aldehydes. Its derivatives have shown promise in:

- Enzyme Inhibition Studies : The compound can inhibit enzymes involved in metabolic pathways, which is crucial for understanding disease mechanisms.

- Synthesis of Bioactive Molecules : It contributes to creating compounds with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The medicinal chemistry field has recognized this compound for its potential in drug development. Notable applications include:

Industrial Applications

In industrial settings, this compound is employed in:

- Production of Specialty Chemicals : It serves as a precursor for synthesizing dyes and pigments.

- Advanced Materials Synthesis : The compound's reactivity allows it to be utilized in producing advanced materials with specific properties.

Antitumor Efficacy

A comparative study highlighted the antitumor efficacy of thiosemicarbazone derivatives derived from 4-methylpyridine-2-carboxaldehyde. These derivatives exhibited IC50 values indicating potent activity against various cancer cell lines. This suggests that structural modifications to this compound could enhance its efficacy as an anticancer agent.

Antiviral Screening

Research on related compounds has demonstrated promising results in antiviral activity. For example, certain derivatives showed effectiveness against hepatitis B virus by increasing intracellular levels of antiviral proteins. This highlights the potential for this compound and its derivatives in developing antiviral therapies.

Data Table: Biological Activities of Pyridine Derivatives

Wirkmechanismus

The mechanism of action of 3-Methylpyridine-2-carbaldehyde involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as stromelysin-1 and collagenase 3, which play roles in the degradation of extracellular matrix proteins. This inhibition can affect pathways involved in tissue remodeling and inflammation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Position and Steric Effects

Reactivity in Multicomponent Assemblies

The 3-methyl substituent enhances steric bulk, making this compound a superior ligand in multicomponent assemblies compared to unsubstituted or 6-substituted analogs. For example, in four-component assemblies, its log(dr) values correlate strongly with Taft steric parameters, indicating a higher degree of stereochemical control . In contrast, 6-substituted derivatives follow different steric trends, resulting in lower assembly efficiency.

Solubility and Physical Properties

- This compound: Slightly soluble in water; highly soluble in ethanol, DMSO, and DMF .

- Pyridine-2-carbaldehyde (unsubstituted): Moderately water-soluble due to the absence of hydrophobic methyl groups.

- Pyridine-3-carbaldehyde thiosemicarbazones : Soluble in polar organic solvents (e.g., DCM, chloroform) but insoluble in water .

Biologische Aktivität

3-Methylpyridine-2-carbaldehyde, also known as 3-methylpicolinaldehyde, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring with a methyl group at the third carbon and an aldehyde group at the second carbon. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It is known to act as a precursor for synthesizing biologically active compounds, particularly thiosemicarbazones, which have demonstrated cytotoxic effects against cancer cells. The mechanism often involves inhibition of ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cells .

Antitumor Activity

Research has shown that derivatives of pyridine-2-carbaldehyde exhibit potent antitumor properties. For instance, thiosemicarbazones derived from this compound have been evaluated for their cytotoxicity against various cancer cell lines. In vitro studies indicated that these compounds can significantly inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Antitumor Activity of Thiosemicarbazones Derived from this compound

These compounds were shown to prolong survival in mice bearing L1210 leukemia, highlighting their potential as chemotherapeutic agents.

Enzyme Inhibition

This compound and its derivatives have also been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they have demonstrated effective inhibition of ribonucleotide reductase, which plays a crucial role in DNA synthesis and repair .

Case Studies

- Thiosemicarbazone Complexes : A study on metal complexes derived from pyridine-2-carbaldehyde thiosemicarbazone reported significant cytotoxicity against Friend erythroleukemia cells and melanoma B16F10 cells. The redox activity of these complexes was linked to their interaction with cellular thiols, suggesting a potential mechanism for their anticancer effects .

- Fluorescent Probes : Research has explored the use of 3-methylpyridine derivatives as fluorescent probes in biological systems. These compounds exhibit unique fluorescence properties that can be utilized for tracing biological pathways, enhancing their utility in biochemical research .

Pharmacological Applications

The pharmacological implications of this compound extend beyond oncology:

- Drug Development : Its derivatives are being investigated as potential drug candidates for various diseases due to their ability to modulate biological pathways.

- Agrochemicals : The compound serves as an intermediate in synthesizing agrochemicals, contributing to agricultural productivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methylpyridine-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via formylation of 3-methylpyridine using Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of 3-methyl-2-picoline. Reaction parameters such as temperature (optimized at 80–100°C), stoichiometry of DMF/POCl₃, and purification via vacuum distillation significantly impact yield . For example, steric hindrance from the methyl group at the 3-position necessitates extended reaction times compared to unsubstituted pyridine derivatives.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the aldehyde proton (δ ~9.8–10.0 ppm) and methyl group (δ ~2.5 ppm) in -NMR .

- FT-IR : Identify the C=O stretch (~1680–1700 cm⁻¹) and aromatic C-H stretches.

- GC-MS/HPLC : Assess purity (>97% by HPLC with C18 columns) and detect impurities like oxidized byproducts .

- Physical Properties : Compare observed data (density: 1.1 g/cm³, boiling point: ~207°C) with literature values .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks (vapor pressure: 0.2 mmHg at 25°C).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Always consult SDS and medical professionals .

Advanced Research Questions

Q. How do steric effects of the 3-methyl group influence the reactivity of this compound in multicomponent assemblies?

- Methodological Answer : The methyl group introduces steric bulk, which alters coordination geometries and thermodynamic stability in supramolecular assemblies. For example, in a study of pyridine-2-carbaldehyde derivatives, 3-methyl substitution created a linear correlation between steric parameters (Taft ) and disatereomeric ratios () during assembly. This effect can be quantified using computational tools (DFT) to predict regioselectivity .

Q. What strategies optimize the use of this compound as a ligand in transition-metal complexes?

- Methodological Answer :

- Chelation Design : The aldehyde and pyridine N atoms form bidentate ligands with metals like Co(II) or Ag(I). Pre-treatment with reducing agents (e.g., NaBH₄) stabilizes the aldehyde group during complexation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and ligand exchange kinetics.

- Spectroscopic Validation : Confirm coordination via FT-IR (shift in C=O stretch) and EPR for paramagnetic complexes .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound-derived complexes?

- Methodological Answer : Discrepancies often arise from variations in metal-ligand stoichiometry or solvent effects. For example, Ag(I) complexes may show differing antimicrobial activity based on counterion (NO₃⁻ vs. Cl⁻). Systematic studies should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.